

A Technical Guide on the Chemical Structure and Properties of Thiazinamium Methylsulfate

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Compound of Interest

Compound Name: Thiazinamium

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Abstract: This document provides a comprehensive technical overview of **Thiazinamium** methylsulfate, a quaternary ammonium phenothiazine derivative. It details the compound's chemical structure, physicochemical properties, synthesis, and pharmacological profile. The guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows using Graphviz diagrams.

Chemical Identity and Structure

Thiazinamium methylsulfate is a quaternary ammonium compound derived from the phenothiazine class of antihistamines.^[1] Its structure is characterized by a tricyclic phenothiazine core, functionalized with a propyl-trimethylammonium side chain, and it exists as a salt with a methylsulfate counter-ion.^{[2][3]} This quaternization significantly impacts its pharmacological properties, particularly its absorption and distribution.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of **Thiazinamium** methylsulfate are summarized in the tables below.

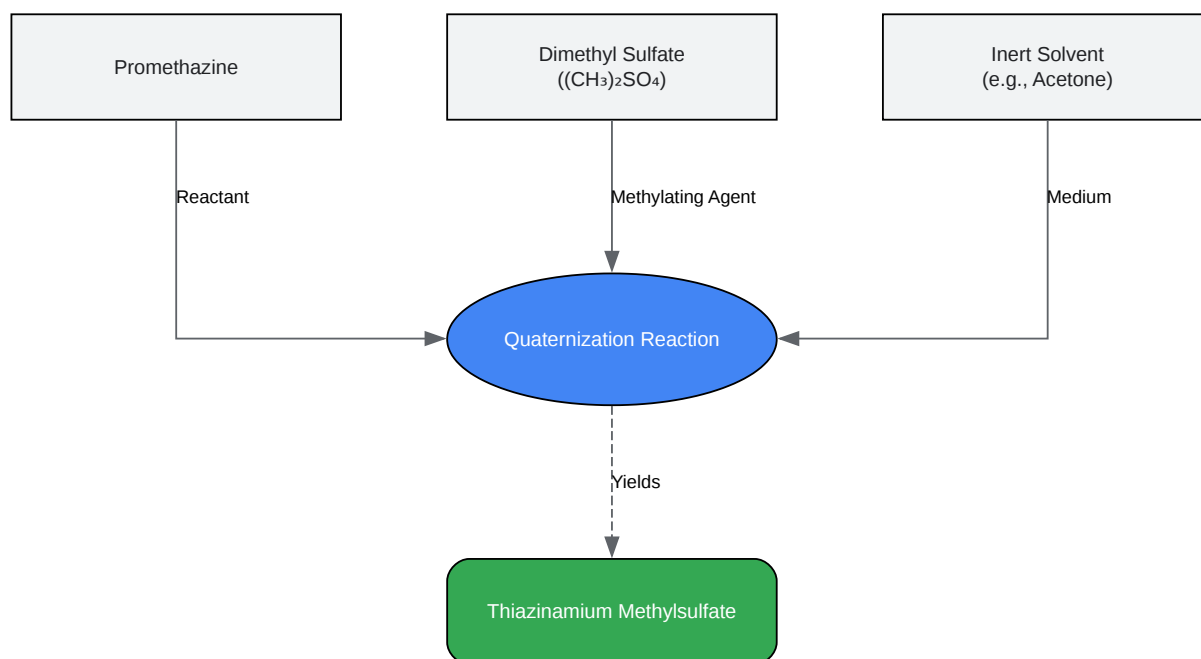
Identifier	Value	Reference
IUPAC Name	methyl sulfate;trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium	[3]
CAS Number	58-34-4	[1][4]
Molecular Formula	C19H26N2O4S2	[1][3]
SMILES	CC(CN1c2ccccc2Sc3ccccc31) --INVALID-LINK-- (C)C.COS(=O)(=O)[O-]	[2][3]
InChIKey	BVIDQAVCCRUFGU-UHFFFAOYSA-M	[2][4]
UNII	IA16WBX317	[4]

Property	Value	Reference
Molecular Weight	410.55 g/mol	[1][2]
Appearance	Crystalline solid	[1]
Melting Point	206-210°C (with some decomposition)	[1]
Solubility	Water: ~10% (at 25°C); Freely soluble in absolute ethanol; Sparingly soluble in acetone; Practically insoluble in ether and benzene.	[1]
Stability	Discolors on exposure to light.	[1]
Percent Composition	C 55.58%, H 6.38%, N 6.82%, O 15.59%, S 15.62%	[1]

Synthesis of Thiazinamium Methylsulfate

Thiazinamium methylsulfate is synthesized via the quaternization of promethazine, a well-known phenothiazine antihistamine.[1] The synthesis involves the reaction of promethazine with a methylating agent, specifically dimethyl sulfate.

Synthesis Workflow



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Caption: Synthetic pathway of **Thiazinamium** Methylsulfate from Promethazine.

Experimental Protocol: Synthesis

The preparation of **Thiazinamium** methylsulfate is detailed in patent literature[1]. The following protocol is a generalized methodology based on this information.

- **Dissolution:** Dissolve promethazine base in a suitable inert solvent, such as acetone or absolute ethanol, in a reaction vessel equipped with a stirrer and a reflux condenser.

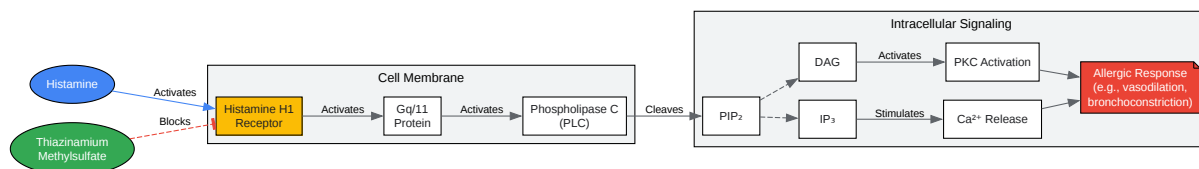
- **Addition of Reagent:** While stirring, add a stoichiometric equivalent of dimethyl sulfate to the solution. The addition is typically performed dropwise at room temperature to control any potential exotherm.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours to ensure the completion of the N-alkylation reaction.
- **Precipitation and Isolation:** Upon cooling the reaction mixture, the quaternary ammonium salt, **Thiazinamium** methylsulfate, precipitates out of the solution due to its lower solubility compared to the starting material.
- **Purification:** The crude product is collected by filtration, washed with a small amount of cold solvent to remove unreacted starting materials, and then purified by recrystallization from a suitable solvent system (e.g., ethanol-ether) to yield the final crystalline product.
- **Characterization:** The final product's identity and purity are confirmed using standard analytical techniques, including melting point determination, elemental analysis, and spectroscopic methods (e.g., NMR, IR).

Pharmacological Profile

Thiazinamium methylsulfate is classified as an antihistaminic and antiallergic agent.^{[1][5]} Its primary mechanism of action is the antagonism of histamine H1 receptors. As a quaternary amine, it is poorly absorbed systemically, which can be advantageous for topical applications to minimize central nervous system side effects common to other antihistamines.^{[5][6]}

Mechanism of Action: H1 Receptor Antagonism

Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cell types. This binding activates a Gq/11 protein-coupled signaling cascade, leading to the characteristic symptoms of an allergic response. **Thiazinamium** methylsulfate acts as a competitive antagonist at these H1 receptors, blocking the action of histamine and thereby preventing the downstream signaling events.



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Caption: H1 receptor signaling pathway and its inhibition by **Thiazinamium**.

Pharmacokinetics

Pharmacokinetic studies have been conducted to determine the disposition of **Thiazinamium** methylsulfate in humans following intramuscular administration.[7]

Parameter	Value	Description	Reference
Absorption (IM)	Extremely fast; T _{max} typically 6-10 minutes	The high solubility of the drug in interstitial fluid likely contributes to its rapid absorption.	[7]
Distribution	Very fast; t _{1/2} (distribution) ≈ 20 minutes	The drug follows a two-compartment model. Muscle activity can influence the distribution profile.	[7]
Volume of Distribution (V _d)	Central Compartment: 40-60 L; Total: 200-400 L	Indicates significant distribution into tissues.	[7]
Elimination Half-life (t _{1/2})	~375 minutes (mean)	Represents the elimination phase following the initial rapid distribution.	[7]
Total Body Clearance	~800 ml/min (mean)	The high clearance value suggests an active excretion process, likely in the kidneys.	[7]

Experimental Protocol: Pharmacokinetic Analysis

The following outlines a typical methodology for a pharmacokinetic study of **Thiazinamium** methylsulfate, based on published research[7].

- **Study Design:** A single-dose, open-label study is conducted in healthy human volunteers.
- **Drug Administration:** A defined dose of **Thiazinamium** methylsulfate is administered via intramuscular injection into a specified muscle (e.g., deltoid or gluteal).

- **Sample Collection:** Venous blood samples are collected into heparinized tubes at predetermined time points (e.g., 0, 3, 6, 10, 20, 30, 60 minutes, and then hourly for up to 8-12 hours) post-injection.
- **Sample Processing:** Plasma is immediately separated by centrifugation and stored frozen at -20°C or lower until analysis.
- **Bioanalysis:** Plasma concentrations of **Thiazinamium** are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or mass spectrometry).
- **Pharmacokinetic Modeling:** The resulting plasma concentration-time data for each subject is analyzed using pharmacokinetic software. The data is typically fitted to a multi-compartment model (e.g., a two-compartment open model with a first-order absorption phase) to calculate key parameters like absorption rate constant (K_a), elimination half-life ($t_{1/2}$), volume of distribution (V_d), and total body clearance (CL).

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